Cas no 131819-11-9 (Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate)
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate
- ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
- Benzenepropanoic acid, 2-bromo-5-methoxy-, ethyl ester
- LogP
- 2-Bromo-5-methoxybenzenepropanoic acid ethyl ester
- 2-Bromo-5-methoxy-benzenepropanoic acidethylester
- CS-0337869
- Ethyl3-(2-Bromo-5-methoxyphenyl)propionate
- HJHSZXINCUAZHH-UHFFFAOYSA-N
- A898533
- 131819-11-9
- SCHEMBL9035569
-
- Inchi: 1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: HJHSZXINCUAZHH-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CCC(=O)OCC)OC
Computed Properties
- Exact Mass: 286.02045
- Monoisotopic Mass: 286.02046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2013-5g |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate |
131819-11-9 | 95% | 5g |
$1800 | 2023-09-07 | |
| Alichem | A015001325-250mg |
Ethyl 3-(2'-bromo-5'-methoxyphenyl)propionate |
131819-11-9 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015001325-500mg |
Ethyl 3-(2'-bromo-5'-methoxyphenyl)propionate |
131819-11-9 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015001325-1g |
Ethyl 3-(2'-bromo-5'-methoxyphenyl)propionate |
131819-11-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
| Ambeed | A317329-1g |
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate |
131819-11-9 | 95+% | 1g |
$454.0 | 2024-04-24 | |
| Crysdot LLC | CD12154020-1g |
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate |
131819-11-9 | 95+% | 1g |
$474 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408539-1g |
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate |
131819-11-9 | 95+% | 1g |
¥3939.00 | 2024-08-09 |
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate Suppliers
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate (CAS No. 131819-11-9): A Comprehensive Overview
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate (CAS No. 131819-11-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a valuable intermediate in synthetic pathways.
The molecular structure of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate consists of an ethyl ester group, a brominated phenyl ring, and a methoxy substituent. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable compound for researchers and chemists. The presence of the bromine atom and the methoxy group imparts specific electronic and steric properties that can be exploited in the design of targeted molecules.
Recent studies have highlighted the pharmacological properties of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate. One notable application is its use as a precursor in the synthesis of antitumor agents. Research published in the *Journal of Medicinal Chemistry* has demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The bromine atom plays a crucial role in enhancing the lipophilicity and cellular uptake of these derivatives, thereby improving their therapeutic efficacy.
In addition to its potential in cancer therapy, Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate has also been explored for its anti-inflammatory properties. Studies have shown that this compound can modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. This makes it a promising candidate for the development of new anti-inflammatory drugs, which are essential for treating conditions like arthritis and other inflammatory disorders.
The synthetic versatility of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate is another factor contributing to its significance in chemical research. It can be synthesized through various methods, including coupling reactions and esterification processes. One common synthetic route involves the reaction of 2-bromo-5-methoxybenzaldehyde with propionic acid followed by esterification with ethanol. This method provides high yields and purity, making it suitable for large-scale production.
The stability and solubility of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate are important considerations for its practical applications. The compound is stable under standard laboratory conditions and can be stored at room temperature without significant degradation. Its solubility in organic solvents such as dichloromethane and ethanol makes it easy to handle and process in various chemical reactions.
In terms of safety, Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate is generally considered safe for laboratory use when proper handling protocols are followed. However, it is important to note that brominated compounds can pose environmental concerns if not disposed of properly. Therefore, adherence to environmental regulations and best practices is essential to minimize any potential risks.
The commercial availability of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate has increased over the years due to its growing demand in research and development activities. Several reputable chemical suppliers offer this compound with high purity specifications, ensuring consistent quality for scientific applications.
In conclusion, Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate (CAS No. 131819-11-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, pharmacological properties, synthetic versatility, stability, solubility, safety profile, and commercial availability make it an invaluable tool for scientists working on innovative drug discovery projects. As research continues to uncover new applications and derivatives of this compound, its importance in the field is likely to grow even further.
131819-11-9 (Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate) Related Products
- 66192-15-2(PROPANEDIOIC ACID, [(2-BROMO-5-METHOXYPHENYL)METHYL]-, DIETHYL ESTER)
- 200958-74-3(Benzenepropanol, 4-(acetyloxy)-2-bromo-5-methoxy-, acetate)
- 92018-57-0(Benzenepropanoic acid,2-bromo-4,5-dimethoxy-, ethyl ester)
- 936758-64-4(3-(2-Bromo-5-hydroxy-phenyl)-propionic acid methyl ester)
- 66191-90-0(BENZENEPROPANOIC ACID, 2-BROMO-5-METHOXY-, METHYL ESTER)
- 131819-16-4(Benzenebutanoic acid, 2-bromo-5-methoxy-, ethyl ester)
- 117565-90-9(Methyl 2-(2-bromo-5-methoxyphenyl)acetate)
- 77259-95-1(4-(2-bromo-5-methoxyphenyl)butanoic acid)
- 30414-82-5(ethyl 2-(2-bromo-5-methoxyphenyl)acetate)
- 66192-02-7(3-(2-Bromo-5-methoxyphenyl)propanoic acid)